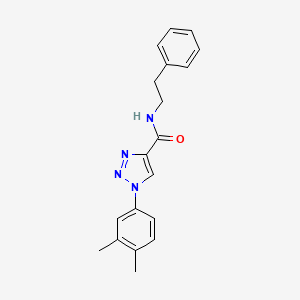
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMPE-T, is an organic compound that is used in a variety of scientific research applications. It is a derivative of triazole, a heterocyclic aromatic organic compound that is composed of five carbon atoms and three nitrogen atoms. DMPE-T is of particular interest to researchers due to its unique properties, which make it suitable for a variety of uses.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the regulation of the neurotransmitter acetylcholine. This compound has also been used as a ligand for the binding of copper(II) ions, which is of interest to researchers studying the role of copper in biological processes. In addition, this compound has been used as a substrate in the synthesis of novel compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is largely dependent on the specific application for which it is being used. As an inhibitor of acetylcholinesterase, this compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine. As a ligand for the binding of copper(II) ions, this compound forms a coordination complex with the copper ions, which can be used to study the role of copper in biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application for which it is being used. As an inhibitor of acetylcholinesterase, this compound can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the nervous system. As a ligand for copper(II) ions, this compound can be used to study the role of copper in biological processes, such as the regulation of enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide for laboratory experiments include its low cost, its ease of synthesis, and its stability in a variety of conditions. However, there are some limitations to using this compound, such as its low solubility in some solvents and its relatively low potency as an inhibitor of acetylcholinesterase.
Zukünftige Richtungen
The future directions for the use of 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in scientific research are numerous. One potential application is the use of this compound as a tool for studying the role of copper in biological processes, such as the regulation of enzyme activity. Another potential application is the use of this compound as an inhibitor of other enzymes, such as those involved in the metabolism of drugs. Additionally, this compound could be used as a starting point for the development of novel compounds with potential therapeutic applications.
Synthesemethoden
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is typically synthesized in a two-step process, beginning with the reaction of 3,4-dimethylphenyl isocyanate with 2-phenylethyl amine. This reaction produces N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. The second step of the synthesis process involves the hydrolysis of the N-acyl group, which results in the formation of this compound.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-8-9-17(12-15(14)2)23-13-18(21-22-23)19(24)20-11-10-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPJWIUUUAXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575200.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575207.png)
![1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575218.png)
![6-(3,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6575238.png)
![6-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6575240.png)
![N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6575248.png)
![ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B6575267.png)
![1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6575268.png)
![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6575276.png)
![1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B6575278.png)
![1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6575285.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B6575288.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6575293.png)
![N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6575295.png)
